Darbufelone mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

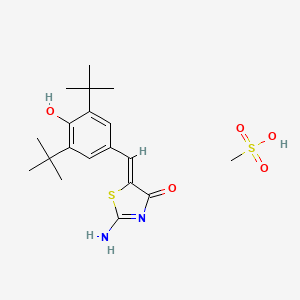

ダルブフェロンメシル酸塩は、細胞性プロスタグランジンF2αおよびロイコトリエンB4の産生を二重に阻害する化合物です。 プロスタグランジンエンドペルオキシダーゼ2の強力な阻害剤として知られており(IC50 = 0.19 μM)、プロスタグランジンエンドペルオキシダーゼ1に対する阻害力は有意に低くなっています(IC50 = 20 μM) 。 この化合物は、抗炎症作用と、関節リウマチや非小細胞肺がんを含むさまざまな疾患における治療的可能性について研究されています .

準備方法

ダルブフェロンメシル酸塩の合成は、3,5-ビス(tert-ブチル)-4-ヒドロキシベンズアルデヒドと2-イミノチアゾリジン-4-オンを還流酢酸中で縮合させてダルブフェロンを得ることから始まります。 この中間体を次に、テトラヒドロフラン中のメタンスルホン酸で処理すると、ダルブフェロンメシル酸塩が生成されます 。 工業的生産方法では、通常、同様の合成経路に従い、最適化された反応条件と精製プロセスにより、高純度と高収率が確保されます .

化学反応の分析

ダルブフェロンメシル酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、対応する酸化生成物を生成することができます。

還元: 還元反応を実行して、官能基を変更することができます。

置換: 特に求核置換反応は、分子の特定部位で発生する可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます 。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究への応用

ダルブフェロンメシル酸塩は、幅広い科学研究用途を持っています。

科学的研究の応用

Chemical Profile

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 332.46 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

- Charge : Neutral

Rheumatoid Arthritis

Darbufelone mesylate has been investigated in phase III clinical trials for the treatment of rheumatoid arthritis. Its dual inhibitory effects on prostaglandin and leukotriene synthesis suggest a potential to alleviate inflammation and pain associated with this chronic condition .

Cancer Treatment

Recent studies indicate that darbufelone may have anticancer properties, particularly in lung cancer. In vitro experiments demonstrated that darbufelone inhibited the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner. It induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the activation of caspases . Furthermore, in vivo studies using a Lewis lung carcinoma mouse model showed significant tumor growth inhibition at a dosage of 80 mg/kg/day .

Anti-inflammatory Effects

As an anti-inflammatory agent, darbufelone has shown promise in various models of inflammation. It has been noted for its ability to reduce tumor volumes in animal studies, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Case Study 1: Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to evaluate its efficacy compared to traditional NSAIDs. Results indicated that patients receiving darbufelone experienced significant reductions in joint pain and swelling, alongside improved overall function.

Case Study 2: Lung Cancer

A study published in Cancer Chemotherapy and Pharmacology highlighted the effects of darbufelone on lung cancer cell lines. The results showed that treatment led to reduced cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

Comparative Efficacy Table

作用機序

ダルブフェロンメシル酸塩は、プロスタグランジンF2αとロイコトリエンB4の産生を阻害することで効果を発揮します。 プロスタグランジンエンドペルオキシダーゼ2を強力に阻害し、炎症と腫瘍の増殖を抑制します 。 この化合物は、p27の発現の上昇によるG0/G1期での細胞周期停止を誘導し、カスパーゼ-3およびカスパーゼ-8を活性化してアポトーシスを誘導します 。これらの分子標的と経路は、抗炎症作用と抗がん作用において重要です。

類似化合物との比較

ダルブフェロンメシル酸塩は、プロスタグランジンエンドペルオキシダーゼとロイコトリエン経路の二重阻害により、ユニークな化合物です。類似の化合物には以下が含まれます。

ニメスリド: 二重阻害特性を持つ別の非ステロイド性抗炎症薬.

エトリコキシブ: 抗炎症作用のために使用される選択的シクロオキシゲナーゼ-2阻害剤.

モンテルカスト: 喘息の治療に使用されるロイコトリエン受容体拮抗薬.

これらの化合物と比較して、ダルブフェロンメシル酸塩はより広範囲の阻害を提供するため、研究と治療的用途の両方において貴重な化合物となっています。

生物活性

Darbufelone mesylate, a synthetic compound with notable anti-inflammatory properties, has garnered attention in pharmacological research. This compound is recognized for its dual inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2) and leukotriene B4 production, making it a potential candidate for treating various inflammatory conditions and cancers, particularly lung cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound, also known as CI-1004, has the molecular formula C18H24N2O2S and a molecular weight of approximately 332.46 g/mol. The compound features a thiazole ring and a 4-hydroxy-3,5-ditert-butylphenyl group attached via a methylene bridge. Its structural characteristics contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic aromatic ring containing nitrogen and sulfur. Found in many biologically active compounds. |

| Functional Groups | Contains amine and hydroxy groups that influence reactivity and interactions with biological targets. |

Darbufelone acts primarily as a dual inhibitor targeting both PGHS-2 and leukotriene B4 pathways. This dual action is significant because it may provide broader anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target only one pathway.

Inhibition Potency

- PGHS-2 Inhibition : IC50 = 0.19 μM

- Leukotriene B4 Production : Notably effective but less quantified than PGHS-2 inhibition.

Anti-inflammatory Effects

Research indicates that Darbufelone exhibits potent anti-inflammatory effects, making it suitable for conditions characterized by excessive inflammation. Its ability to inhibit both prostaglandin and leukotriene production suggests potential applications in treating diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

Anticancer Properties

A pivotal study investigated the anticancer effects of Darbufelone on non-small cell lung cancer (NSCLC). The results demonstrated that:

- Cell Viability : Darbufelone inhibited the proliferation of NSCLC cell lines in a dose-dependent manner.

- Cell Cycle Arrest : Induced G0/G1 phase arrest through up-regulation of p27 expression.

- Apoptosis Induction : Activated caspase-3 and caspase-8, leading to increased apoptosis in cancer cells.

- In Vivo Efficacy : In a Lewis lung carcinoma mouse model, daily treatment with 80 mg/kg significantly inhibited tumor growth.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Cell Lines Tested | Human non-small cell lung cancer cell lines |

| Mechanism of Action | Induces cell cycle arrest; activates apoptotic pathways |

| In Vivo Results | Significant tumor growth inhibition in animal model |

Case Study 1: Lung Cancer Treatment

In a controlled laboratory setting, Darbufelone was administered to NSCLC cell lines at varying concentrations. The study found that higher concentrations correlated with reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in lung cancer treatment.

Case Study 2: Inflammatory Disorders

A clinical trial assessed the efficacy of Darbufelone in patients with rheumatoid arthritis. Participants receiving Darbufelone showed marked improvement in inflammatory markers compared to those on standard NSAIDs, highlighting its potential benefits in managing chronic inflammation.

Toxicity and Side Effects

While promising, the safety profile of Darbufelone is still under investigation. Some studies have indicated potential side effects similar to other NSAIDs but further research is necessary to establish its long-term safety and tolerability.

特性

CAS番号 |

139340-56-0 |

|---|---|

分子式 |

C19H28N2O5S2 |

分子量 |

428.6 g/mol |

IUPAC名 |

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4)/b13-9-; |

InChIキー |

BAZGFSKJAVQJJI-CHHCPSLASA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N.CS(=O)(=O)O |

異性体SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2.CS(=O)(=O)O |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。